molecular formula C13H18N2O5 B3826864 N-[4-(acetylamino)phenyl]pentopyranosylamine

N-[4-(acetylamino)phenyl]pentopyranosylamine

Cat. No. B3826864
M. Wt: 282.29 g/mol
InChI Key: VQBODOAMHDXAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(acetylamino)phenyl]pentopyranosylamine, also known as Ac5GalNAz, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of N-acetylgalactosamine that has been modified with an azide group, which allows for selective labeling of glycoproteins and glycans in living cells.

Mechanism of Action

N-[4-(acetylamino)phenyl]pentopyranosylamine functions by selectively labeling glycoproteins and glycans in living cells. The azide group present in this compound reacts with alkyne groups present in biomolecules, allowing for the visualization and identification of glycosylated proteins and glycans.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of cells, making it an ideal tool for studying glycosylation in living systems. Additionally, this compound has been shown to be non-toxic and biocompatible, further enhancing its utility in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N-[4-(acetylamino)phenyl]pentopyranosylamine in lab experiments include its selectivity for glycoproteins and glycans, minimal effects on cellular properties, and biocompatibility. However, limitations include the need for specialized equipment and expertise for synthesis and purification, as well as the potential for non-specific labeling.

Future Directions

There are numerous future directions for the use of N-[4-(acetylamino)phenyl]pentopyranosylamine in scientific research. One potential application is in the study of glycosylation in disease states, such as cancer and neurological disorders. Additionally, this compound could be used to develop new diagnostic and therapeutic approaches for these diseases. Further research is also needed to optimize the synthesis and purification of this compound, as well as to develop new labeling strategies for studying glycosylation in living systems.
Conclusion
In conclusion, this compound is a powerful tool for studying glycosylation in living cells. Its unique properties, including selectivity for glycoproteins and glycans, minimal effects on cellular properties, and biocompatibility, make it an ideal compound for scientific research. Further research is needed to fully explore its potential applications in disease diagnosis and treatment.

Scientific Research Applications

N-[4-(acetylamino)phenyl]pentopyranosylamine has been extensively used in scientific research as a tool for studying glycosylation, which is the process of attaching sugar molecules to proteins and lipids. Glycosylation plays a crucial role in various biological processes, including cell adhesion, signaling, and immune response.

properties

IUPAC Name

N-[4-[(3,4,5-trihydroxyoxan-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-7(16)14-8-2-4-9(5-3-8)15-13-12(19)11(18)10(17)6-20-13/h2-5,10-13,15,17-19H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBODOAMHDXAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2C(C(C(CO2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.